molecular formula C17H13F3N2O3S2 B2535922 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034246-28-9

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2535922
CAS RN: 2034246-28-9
M. Wt: 414.42
InChI Key: DQLVCRPZJADDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another study mentions the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated using various methods. For instance, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .

Scientific Research Applications

Antimicrobial Activity

Research on N-pyridin-3-yl-benzenesulfonamide derivatives has demonstrated significant antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds in developing new antimicrobial agents with high efficacy (Ijuomah et al., 2022).

Antituberculosis Potential

Thiourea derivatives bearing the benzenesulfonamide moiety have shown promising activity against Mycobacterium tuberculosis, indicating their potential as second-line antituberculosis drugs. The structure-activity relationship analysis identified specific moieties contributing to their potent antimycobacterial properties (Ghorab et al., 2017).

Catalytic Applications

Palladium aryl sulfonate phosphine catalysts, derived from benzenesulfonamide derivatives, have been utilized in the copolymerization of acrylates with ethene. These catalysts demonstrate high yields and molecular weights, showcasing their efficiency in polymer synthesis (Skupov et al., 2007).

Inhibition of Phospholipase A2

A series of benzenesulfonamides were evaluated as inhibitors of membrane-bound phospholipase A2, with some compounds showing significant inhibitory activity. This suggests their potential in developing treatments for conditions associated with phospholipase A2 activity (Oinuma et al., 1991).

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting receptor tyrosine kinase . These compounds have shown more cytotoxic activity than the reference drug (i.e., imatinib) .

Future Directions

Future research could focus on further exploring the biological activities of these compounds. For instance, their anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species could be investigated . Another interesting direction could be the development of a PET radioligand for visualization of the δ-containing GABA A receptors .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-13-5-7-14(8-6-13)27(23,24)22-11-12-3-1-9-21-16(12)15-4-2-10-26-15/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLVCRPZJADDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.